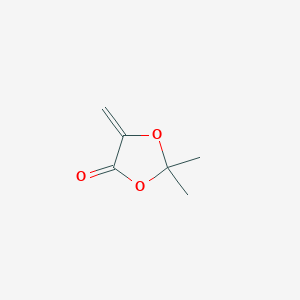
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- is a heterocyclic organic compound with the molecular formula C6H8O3 It is a derivative of dioxolane, characterized by the presence of a methylene group at the 5-position and two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- can be synthesized via the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic ketene acetal intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of 1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group at the 5-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: It is explored for its potential use in drug development and as a prodrug modifier.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but lacking the methylene and methyl groups.
1,3-Dioxane: Another related compound with a six-membered ring structure.
2,2-Dimethyl-1,3-dioxolan-4-one: A compound with a similar structure but without the methylene group at the 5-position.
Uniqueness
1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- is unique due to the presence of the methylene group at the 5-position, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
101822-09-7 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
2,2-dimethyl-5-methylidene-1,3-dioxolan-4-one |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)9-6(2,3)8-4/h1H2,2-3H3 |
InChIキー |
JWFFCQDHGQWOCO-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=C)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



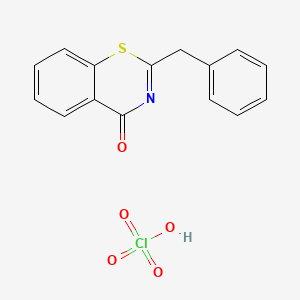

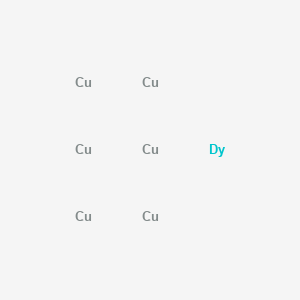
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
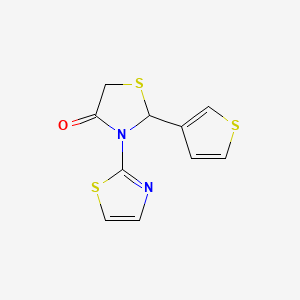
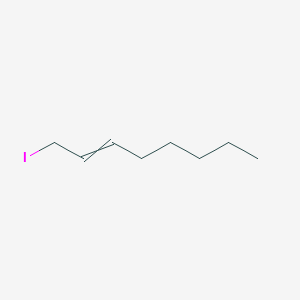
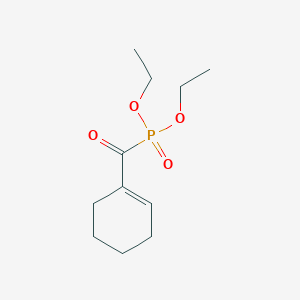

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
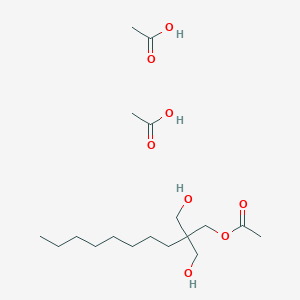
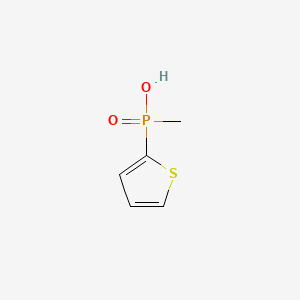
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
